2-(4-Methylpiperidin-1-yl)ethanamine
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Overview
Description
2-(4-Methylpiperidin-1-yl)ethanamine is a chemical compound with the molecular formula C8H18N2 and a molecular weight of 142.24 g/mol . It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a methyl group at the 4-position of the piperidine ring and an ethanamine group at the 2-position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-1-yl)ethanamine typically involves the alkylation of piperidine derivatives. One common method is the reaction of 4-methylpiperidine with ethylene oxide or ethylene chlorohydrin under basic conditions to introduce the ethanamine group . The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylpiperidin-1-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The ethanamine group can participate in nucleophilic substitution reactions with alkyl halides or sulfonates to form substituted amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents such as diethyl ether or tetrahydrofuran.
Substitution: Alkyl halides, sulfonates; reactions are performed under basic conditions with bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of this compound.
Substitution: Substituted amines with various alkyl or aryl groups.
Scientific Research Applications
2-(4-Methylpiperidin-1-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-(4-Methylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethanamine: Similar structure with a methyl group at the 1-position of the piperidine ring.
N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Contains an additional methyl group on the nitrogen atom of the ethanamine group.
2-(4-Ethylpiperidin-1-yl)ethanamine: Features an ethyl group instead of a methyl group at the 4-position of the piperidine ring.
Uniqueness
2-(4-Methylpiperidin-1-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position of the piperidine ring and the ethanamine group at the 2-position allows for unique interactions with molecular targets and distinct reactivity in chemical reactions .
Properties
IUPAC Name |
2-(4-methylpiperidin-1-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-8-2-5-10(6-3-8)7-4-9/h8H,2-7,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEYOILJVIONOI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354822 |
Source
|
Record name | 2-(4-methylpiperidin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14156-95-7 |
Source
|
Record name | 2-(4-methylpiperidin-1-yl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-methylpiperidin-1-yl)ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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